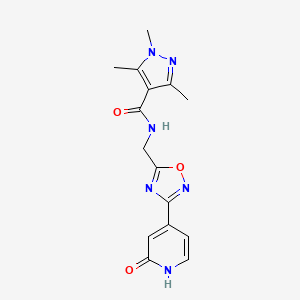![molecular formula C17H20N4O2 B2799722 2-[6-Oxo-3-(4-piperidin-1-ylphenyl)pyridazin-1-yl]acetamide CAS No. 922980-77-6](/img/structure/B2799722.png)
2-[6-Oxo-3-(4-piperidin-1-ylphenyl)pyridazin-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[6-Oxo-3-(4-piperidin-1-ylphenyl)pyridazin-1-yl]acetamide” is a compound that contains a piperidine ring . The piperidine ring is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives have shown several important pharmacophoric features and are being utilized in different therapeutic applications .
Molecular Structure Analysis
The piperidine ring in the compound exhibits a chair conformation . Its least-squares plane (all atoms) makes a dihedral angle with the propane-nitrile unit . In the crystal, molecules are linked by C-H⋯O hydrogen bonds, forming chains along [001] .Scientific Research Applications
Potential Therapeutic Applications
Cardiac and Neuroprotective Properties Compounds related to 2-[6-Oxo-3-(4-piperidin-1-ylphenyl)pyridazin-1-yl]acetamide have been identified for their multifaceted pharmacological activities, including cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic effects. This broad spectrum of activities highlights the compound's potential in therapeutic applications across various medical fields, such as heart disease, kidney health, neuroprotection, skin conditions, and cancer treatment (Dr.Valentin Habernickel, 2002).
ACAT-1 Inhibition for Disease Treatment A specific derivative, identified as K-604, has been discovered as a potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT-1), demonstrating significant selectivity for ACAT-1 over ACAT-2. This selectivity, combined with enhanced aqueous solubility and oral absorption, positions K-604 as a promising candidate for treating diseases involving ACAT-1 overexpression, potentially offering new avenues for the management of cardiovascular diseases and cholesterol-related disorders (K. Shibuya et al., 2018).
Analgesic and Anti-Inflammatory Activity Research into pyridazinone derivatives, closely related to the chemical structure , has shown significant analgesic and anti-inflammatory properties. These compounds have demonstrated higher potency than aspirin in certain tests, suggesting their potential as effective pain relievers and anti-inflammatory agents without ulcerogenic side effects, indicating a safer profile for long-term use (D. Doğruer & M. Şahin, 2003).
Memory Enhancement Another study on derivatives of piperazin-1-yl acetamide has explored its effects on memory enhancement in mice, suggesting potential applications in treating cognitive disorders or enhancing memory functions. The compounds prepared showed significant results in swimming maze tests, pointing to their beneficial effects on memory ability (Li Ming-zhu, 2008).
Antimicrobial Activity
Antibacterial Potentials Derivatives of 2-[6-Oxo-3-(4-piperidin-1-ylphenyl)pyridazin-1-yl]acetamide have been synthesized and shown moderate to excellent antibacterial activity. These compounds have been effective against both Gram-negative and Gram-positive bacteria, offering potential as new antimicrobial agents to address the growing concern of antibiotic resistance (H. Khalid et al., 2016).
Future Directions
Piperidine derivatives, including “2-[6-Oxo-3-(4-piperidin-1-ylphenyl)pyridazin-1-yl]acetamide”, have potential for further development due to their wide range of biological activities . They are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Therefore, future research could focus on exploring these potentials further.
properties
IUPAC Name |
2-[6-oxo-3-(4-piperidin-1-ylphenyl)pyridazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c18-16(22)12-21-17(23)9-8-15(19-21)13-4-6-14(7-5-13)20-10-2-1-3-11-20/h4-9H,1-3,10-12H2,(H2,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRQVWSUFHYZUIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)C3=NN(C(=O)C=C3)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[6-Oxo-3-(4-piperidin-1-ylphenyl)pyridazin-1-yl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2799640.png)

![6a,7,8,9-tetrahydropyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one](/img/structure/B2799642.png)




![1-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2799649.png)


![4-fluoro-N-(1-{5-[(4-methoxybenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}-2-phenylethyl)benzenecarboxamide](/img/structure/B2799656.png)


